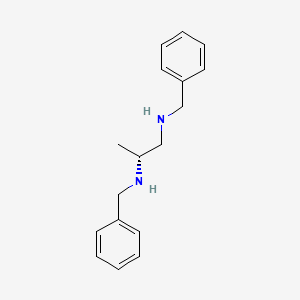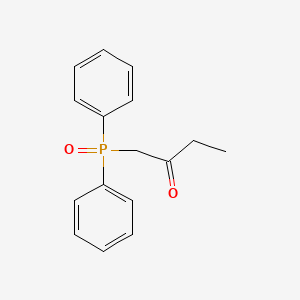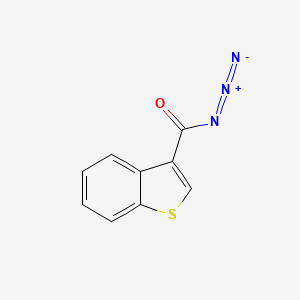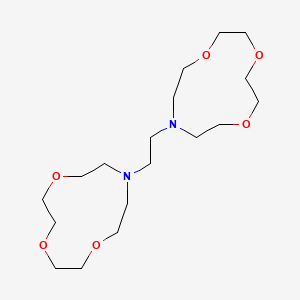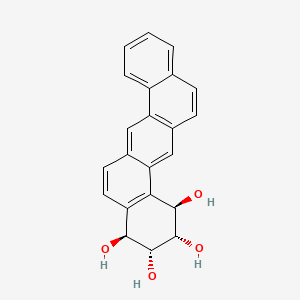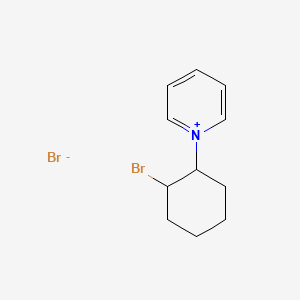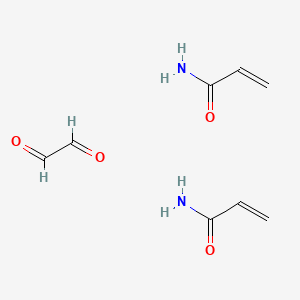
Daunomycinone 13-ethylene ketal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Daunomycinone 13-ethylene ketal is a derivative of daunomycinone, which is a key intermediate in the synthesis of daunorubicin, an anthracycline antibiotic used in cancer chemotherapy. The compound is characterized by the presence of an ethylene ketal group, which provides stability and protection to the molecule during various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of daunomycinone 13-ethylene ketal typically involves the protection of the carbonyl group of daunomycinone through ketalization. This process is generally catalyzed by an acid, such as p-toluenesulfonic acid, in the presence of ethylene glycol. The reaction is carried out under reflux conditions to ensure complete conversion of the carbonyl group to the ketal.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The removal of by-products and purification of the final product are achieved through techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
Daunomycinone 13-ethylene ketal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ketal back to the original carbonyl group.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of daunomycinone, which can be further utilized in the synthesis of more complex molecules, including pharmaceuticals.
科学的研究の応用
Daunomycinone 13-ethylene ketal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Medicine: It serves as a precursor in the synthesis of daunorubicin, a drug used in cancer treatment.
Industry: The compound is utilized in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of daunomycinone 13-ethylene ketal involves its conversion to daunorubicin, which intercalates into DNA and inhibits the enzyme topoisomerase II. This leads to the disruption of DNA replication and transcription, ultimately causing cell death. The molecular targets include DNA and topoisomerase II, and the pathways involved are related to DNA damage response and apoptosis.
類似化合物との比較
Similar Compounds
Daunomycinone: The parent compound without the ketal protection.
Doxorubicin: A similar anthracycline antibiotic with a different sugar moiety.
Epirubicin: Another anthracycline with a similar structure but different stereochemistry.
Uniqueness
Daunomycinone 13-ethylene ketal is unique due to its ketal protection, which provides stability during chemical reactions and allows for selective modifications. This makes it a valuable intermediate in the synthesis of daunorubicin and other related compounds.
特性
CAS番号 |
75075-20-6 |
|---|---|
分子式 |
C23H22O9 |
分子量 |
442.4 g/mol |
IUPAC名 |
6,7,9,11-tetrahydroxy-4-methoxy-9-(2-methyl-1,3-dioxolan-2-yl)-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C23H22O9/c1-22(31-6-7-32-22)23(29)8-11-14(12(24)9-23)20(27)17-16(19(11)26)18(25)10-4-3-5-13(30-2)15(10)21(17)28/h3-5,12,24,26-27,29H,6-9H2,1-2H3 |
InChIキー |
DGYLVCLSZYZTEC-UHFFFAOYSA-N |
正規SMILES |
CC1(OCCO1)C2(CC(C3=C(C2)C(=C4C(=C3O)C(=O)C5=C(C4=O)C=CC=C5OC)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


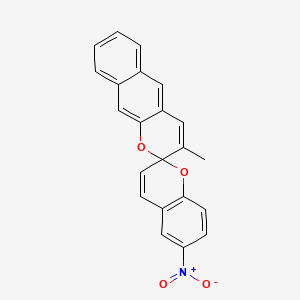
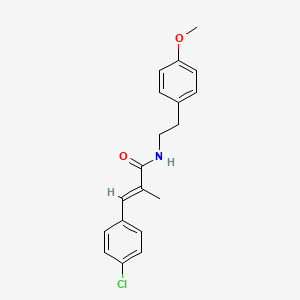
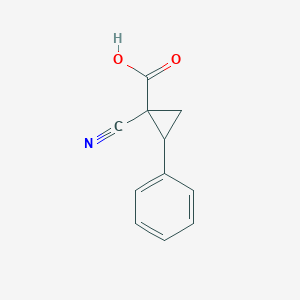
![(2S,5R)-2-Methyl-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14447240.png)
